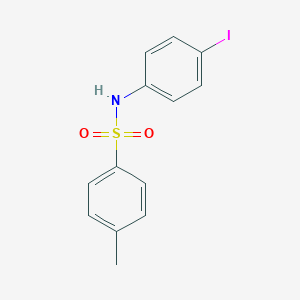

N-(4-iodophenyl)-4-methylbenzenesulfonamide

描述

N-(4-iodophenyl)-4-methylbenzenesulfonamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a sulfonamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-4-methylbenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method involves the reaction of 4-iodoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

N-(4-iodophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Oxidation Products: Oxidized derivatives of the sulfonamide group can be produced.

科学研究应用

Synthesis of Bioactive Compounds

N-(4-iodophenyl)-4-methylbenzenesulfonamide serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the construction of 4,4-spirocyclic γ-lactams through tandem radical cyclization. This method involves the reaction of iodoaryl allyl azides with carbon monoxide under specific conditions, yielding compounds that are significant for their potential biological activities .

Case Study: Tandem Radical Cyclization

- Reaction Conditions : The reaction was carried out under CO pressure (80 atm) in THF at 80 °C.

- Yield : The desired spirocyclic indoline γ-lactam was obtained in moderate yields (48-53%) depending on the conditions used .

Anti-Aggregation Activity

Recent studies have indicated that derivatives of this compound exhibit anti-aggregation properties against proteins associated with neurodegenerative diseases, such as tau and α-synuclein aggregates. These compounds were designed using structural hybridization strategies to enhance their efficacy .

Research Findings

- Methodology : The anti-aggregation effects were monitored using thioflavin-T fluorescence assays and transmission electron microscopy (TEM).

- Results : Specific derivatives demonstrated a significant reduction in fluorescence, indicating effective inhibition of aggregation (e.g., reductions to 4.0% and 14.8% against α-synuclein) while showing no noticeable effect on tau oligomers .

Electrochemical Applications

This compound has also been explored for its electrochemical properties, particularly in the synthesis of novel halo-N-hydroxysulfonamide derivatives. These compounds have potential applications as nitroxyl (HNO) donors, which are relevant in managing acute decompensated heart failure .

Synthesis Overview

- Electrochemical Generation : The synthesis involves the in situ generation of hydroxyimino-cyclohexa-dien-ylidene haloniums from halonitroarenes.

- Outcome : This method provides an efficient route to synthesize new derivatives that could be beneficial for therapeutic applications .

Structure-Activity Relationship Studies

The structural characteristics of this compound allow for extensive structure-activity relationship (SAR) studies. Researchers can modify various substituents on the aromatic rings to evaluate their effects on biological activity, particularly in drug design processes targeting specific receptors or enzymes.

Example Modifications

- Altering substituents on the aromatic rings can lead to variations in solubility, potency, and selectivity against target proteins.

Data Summary Table

作用机制

The mechanism of action of N-(4-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- N-(4-iodophenyl)-β-alanine derivatives

- N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives

- N-Cyclohexyl-N’-(4-iodophenyl)urea

Uniqueness

N-(4-iodophenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of an iodine atom and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

生物活性

N-(4-Iodophenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, chemical reactivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom on the phenyl ring and a methyl group attached to the para position of the benzene sulfonamide structure. Its molecular formula is CHI N OS, and it is classified under N-arylsulfonamides. The compound's structure suggests potential interactions with various biological targets due to the electrophilic nature of the iodine substituent, which can facilitate nucleophilic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action involves inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines, such as HeLa (cervical cancer) and HUVEC (human umbilical vein endothelial cells). The compound demonstrated micromolar anti-proliferative effects, with IC50 values indicating significant potency .

The biological mechanisms underlying the activity of this compound are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in microbes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N-(2-Iodophenyl)benzenesulfonamide | Iodine at ortho position | 0.93 |

| N-(2-Iodophenyl)-N,4-dimethylbenzenesulfonamide | Dimethyl substitution | 0.88 |

| N-(4-Iodophenyl)-2,4,6-trimethylbenzenesulfonamide | Multiple methyl groups | 0.88 |

| 4-Amino-N-(4-iodophenyl)benzenesulfonamide | Amino substitution | 0.87 |

The distinct arrangement of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria.

- Anticancer Evaluation : In vitro assays revealed that treatment with the compound led to a significant reduction in cell viability in HeLa cells, with an IC50 value of approximately 5 µM. Further mechanistic studies indicated that this effect was mediated through apoptosis induction .

Future Directions

Given its promising biological activities, further research on this compound is warranted. Future studies could focus on:

- In vivo efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic studies : Elucidating specific molecular targets and pathways involved in its action.

- Chemical modifications : Exploring derivatives to enhance potency and selectivity.

属性

IUPAC Name |

N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZIWMPIJOFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303711 | |

| Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158268-30-5 | |

| Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。